![molecular formula C18H30N4O5 B1395251 N-[3-(3-Dimethylamino-propylamino)-propyl]-isonicotinamide disuccinate CAS No. 1228070-74-3](/img/structure/B1395251.png)
N-[3-(3-Dimethylamino-propylamino)-propyl]-isonicotinamide disuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(3-Dimethylamino-propylamino)-propyl]-isonicotinamide disuccinate is a biochemical compound used primarily in proteomics research. It has a molecular formula of C22H36N4O9 and a molecular weight of 496.51 g/mol . This compound is known for its potential therapeutic implications in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-Dimethylamino-propylamino)-propyl]-isonicotinamide disuccinate involves multiple steps. The primary synthetic route includes the reaction of isonicotinic acid with 3-(3-dimethylamino-propylamino)-propylamine under controlled conditions. The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is carried out in large reactors with precise temperature and pressure control to maintain consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(3-Dimethylamino-propylamino)-propyl]-isonicotinamide disuccinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other nucleophiles under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds or alkylated derivatives .
Aplicaciones Científicas De Investigación
N-[3-(3-Dimethylamino-propylamino)-propyl]-isonicotinamide disuccinate has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of N-[3-(3-Dimethylamino-propylamino)-propyl]-isonicotinamide disuccinate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, including inhibition of cell growth, induction of apoptosis, and modulation of immune responses .
Comparación Con Compuestos Similares
Similar Compounds
3,3’-Diamino-N-methyldipropylamine: A related compound with similar structural features but different functional groups.
N,N-Bis(3-dimethylamino-propyl)amine: Another similar compound used in organic synthesis and industrial applications
Uniqueness
N-[3-(3-Dimethylamino-propylamino)-propyl]-isonicotinamide disuccinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound in scientific research and industrial applications.
Propiedades
Número CAS |
1228070-74-3 |
|---|---|
Fórmula molecular |
C18H30N4O5 |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
butanedioic acid;N-[3-[3-(dimethylamino)propylamino]propyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H24N4O.C4H6O4/c1-18(2)12-4-8-15-7-3-9-17-14(19)13-5-10-16-11-6-13;5-3(6)1-2-4(7)8/h5-6,10-11,15H,3-4,7-9,12H2,1-2H3,(H,17,19);1-2H2,(H,5,6)(H,7,8) |
Clave InChI |
FGKXUARQMFSXOE-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNCCCNC(=O)C1=CC=NC=C1.C(CC(=O)O)C(=O)O.C(CC(=O)O)C(=O)O |
SMILES canónico |
CN(C)CCCNCCCNC(=O)C1=CC=NC=C1.C(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


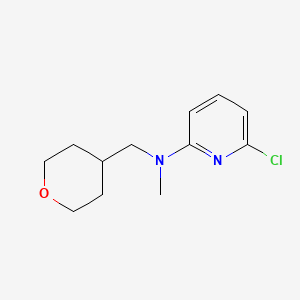
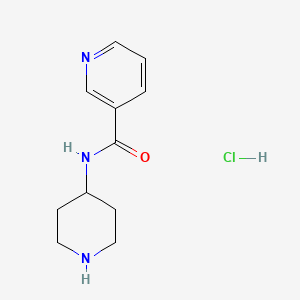

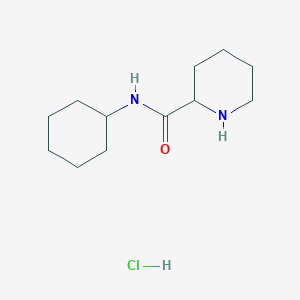
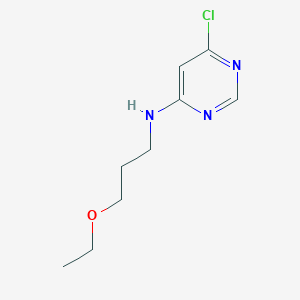
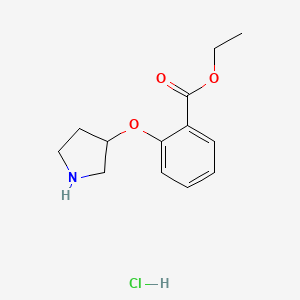
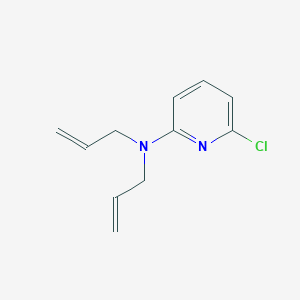
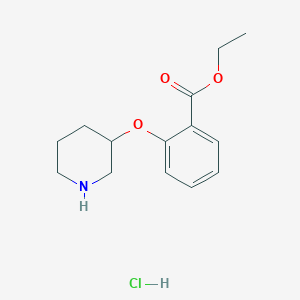

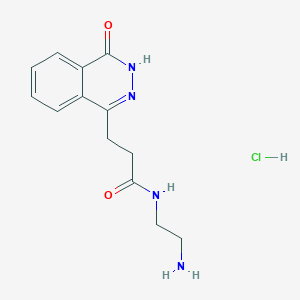
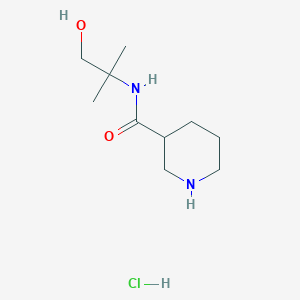
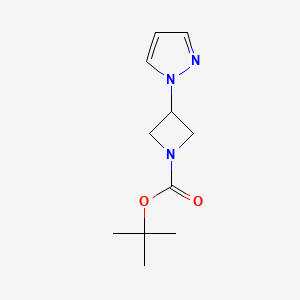
![8-[2-(2-Piperidinyl)ethoxy]quinoline hydrochloride](/img/structure/B1395189.png)

